(4-Isopropoxyphenyl)hydrazine hydrochloride

Vue d'ensemble

Description

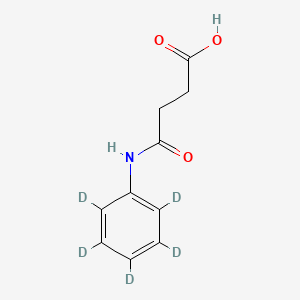

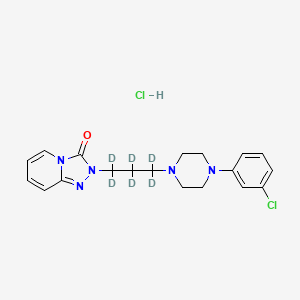

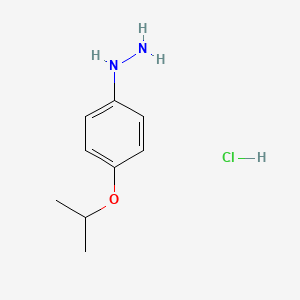

(4-Isopropoxyphenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C9H15ClN2O. It is a hydrazine derivative that has garnered attention due to its potential therapeutic and industrial applications. This compound is known for its bioactivity and potency, as well as its effects on cell function and signal transduction.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Isopropoxyphenyl)hydrazine hydrochloride typically involves multiple stages. One common method includes the reaction of 4-(isopropoxy)aniline with hydrogen chloride in water under an inert atmosphere, followed by the addition of sodium nitrite and tin (II) chloride dihydrate . The reaction conditions are carefully controlled, with temperatures ranging from 0 to 20°C.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves scaling up the laboratory synthesis methods while ensuring compliance with safety and environmental regulations.

Analyse Des Réactions Chimiques

Types of Reactions

(4-Isopropoxyphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen chloride, sodium nitrite, and tin (II) chloride dihydrate. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of this compound can lead to the formation of various oxidized derivatives.

Applications De Recherche Scientifique

(4-Isopropoxyphenyl)hydrazine hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It has been studied for its effects on cell function and signal transduction.

Medicine: It has potential therapeutic applications due to its bioactivity and potency.

Industry: It is used in the production of various industrial chemicals and materials.

Mécanisme D'action

The mechanism of action of (4-Isopropoxyphenyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating cell function and signal transduction pathways. The exact molecular targets and pathways involved are still under investigation.

Comparaison Avec Des Composés Similaires

Similar Compounds

Some compounds similar to (4-Isopropoxyphenyl)hydrazine hydrochloride include:

Hydralazine: A hydrazine derivative used as an antihypertensive agent.

Hydroxyzine: An antihistamine used to treat anxiety and tension.

Uniqueness

This compound is unique due to its specific chemical structure and the range of applications it has in various fields. Its bioactivity and potency make it a valuable compound for scientific research and industrial applications.

Propriétés

IUPAC Name |

(4-propan-2-yloxyphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.ClH/c1-7(2)12-9-5-3-8(11-10)4-6-9;/h3-7,11H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGKJCMSHDQWJAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.